Temsirolimus is a derivative of sirolimus, a macrolide compound with potent immunosuppressive and antitumor properties. [, , , ] It is known to be extensively metabolized in the liver, primarily by cytochrome P450 enzymes, specifically CYP3A4. [, , , , , ] While the exact structure of 7-O-Desmethyl Temsirolimus is not defined in these papers, demethylation is a common metabolic pathway for temsirolimus. [, , , ] Desmethylated metabolites are often studied for their potential differences in activity and pharmacokinetic profiles compared to the parent drug.
7-O-Desmethyl Temsirolimus is a derivative of Temsirolimus, a compound recognized for its significant antitumor properties. Its chemical formula is , with a molecular weight of 1016.28 g/mol. This compound is primarily studied for its role in inhibiting the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. The primary applications of 7-O-Desmethyl Temsirolimus include its use as a reference standard in the identification and quantification of Temsirolimus metabolites, and its potential therapeutic effects in cancer treatment .
The synthesis of 7-O-Desmethyl Temsirolimus typically involves the metabolic conversion of Temsirolimus using human liver microsomes or recombinant human cytochrome P450 enzymes, particularly CYP3A4. This process allows for the hydroxylation and demethylation of the parent compound, resulting in the formation of 7-O-Desmethyl Temsirolimus as a metabolite .
The preparation method may include:
The molecular structure of 7-O-Desmethyl Temsirolimus features a complex arrangement typical of rapamycin derivatives, characterized by multiple hydroxyl groups and an intricate macrolide ring system. The specific stereochemistry and functional groups play critical roles in its biological activity.
Key structural data includes:
7-O-Desmethyl Temsirolimus undergoes various chemical reactions, including:
These reactions are essential for understanding the metabolic pathways and pharmacokinetics of the compound .
Common reagents involved in these reactions include:
The mechanism of action for 7-O-Desmethyl Temsirolimus is primarily through the inhibition of mTOR, a central component in cell signaling pathways that regulate growth and metabolism. By binding to FKBP-12 (a protein that interacts with mTOR), this compound disrupts mTOR's activity, leading to cell cycle arrest in the G1 phase.
Key points regarding its mechanism include:
7-O-Desmethyl Temsirolimus is typically presented as a solid at room temperature. Its solubility characteristics may vary depending on the solvent used but are generally soluble in organic solvents.
The chemical properties include:
Relevant data from studies indicate that this compound interacts significantly with cellular components, influencing cell signaling pathways and gene expression.
7-O-Desmethyl Temsirolimus has several applications across different fields:
This comprehensive analysis highlights the significance of 7-O-Desmethyl Temsirolimus not only as a metabolite but also as a crucial component in ongoing research aimed at understanding and combating cancer through targeted therapies.
7-O-Desmethyl temsirolimus (C55H85NO16, CAS No. 408321-08-4) is a monodemethylated metabolite of the mTOR inhibitor temsirolimus. Its molecular weight is 1,016.26 g/mol [1] [6] [8]. The compound retains the complex macrocyclic structure of temsirolimus but undergoes specific modification at the piperidine ring: demethylation at the 7-O position. This results in the replacement of a methoxy group (-OCH3) with a hydroxyl group (-OH) [6] [8].
The core structure preserves the stereochemical configuration of temsirolimus, including multiple chiral centers inherent to the rapamycin scaffold. Key features include:
Table 1: Atomic Composition of 7-O-Desmethyl Temsirolimus
Element | Count | Role in Structure |
---|---|---|
Carbon | 55 | Macrocyclic backbone |
Hydrogen | 85 | Saturation of carbon framework |
Nitrogen | 1 | Piperidine ring |
Oxygen | 16 | Lactone, carbonyl, and hydroxyl groups |
Synthesis of 7-O-desmethyl temsirolimus primarily occurs through two routes:
Biocatalytic Demethylation:Human cytochrome P450 enzymes (CYP3A4, CYP3A5, CYP2C8) catalyze the oxidative O-demethylation of temsirolimus in liver microsomes. This pathway dominates in vivo metabolite production [2]. Enzyme kinetics studies confirm Michaelis-Menten saturation behavior, with CYP3A4 showing the highest metabolic contribution (>60%) [2].
Semi-Synthetic Preparation:In vitro synthesis uses temsirolimus as the precursor. Key steps involve:
Table 2: Synthetic Intermediates for 7-O-Desmethyl Temsirolimus
Intermediate | Role | Molecular Formula |
---|---|---|
Temsirolimus | Precursor | C56H87NO16 |
7-O-Desmethyl Temsirolimus-d3 | Isotopic standard | C55H82D3NO16 |
Hydroxy-temsirolimus | Competing metabolite | C56H87NO17 |
Structural Comparisons:
Metabolic Relationships:
Table 3: Structural and Metabolic Comparison of mTOR Inhibitors
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Metabolic Enzymes |
---|---|---|---|
Sirolimus | C51H79NO13 | 913.56 | CYP3A4, CYP3A5 |
Temsirolimus | C56H87NO16 | 1,030.29 | Carboxylesterases, CYP3A4 |
7-O-Desmethyl Temsirolimus | C55H85NO16 | 1,016.26 | CYP3A4/5, CYP2C8 |
Functional Implications:The 7-O-demethylation diminishes mTOR binding affinity compared to temsirolimus due to altered hydrogen-bonding networks. Pharmacological studies classify it as a minor metabolite with <30% activity of the parent compound [2] [9]. Its detection in biological matrices (whole blood, microsomal incubations) serves as a biomarker for CYP3A activity during temsirolimus therapy [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: